Cas no 1935385-93-5 (tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate)

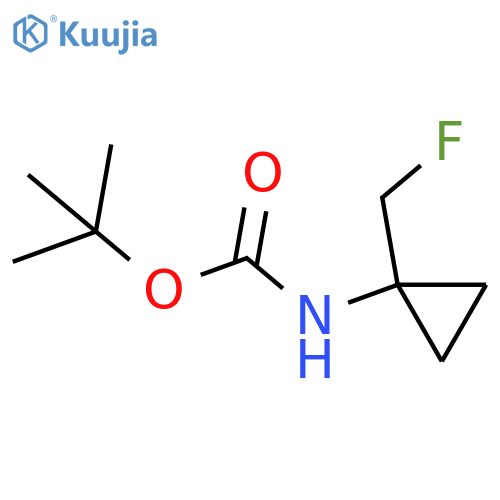

1935385-93-5 structure

商品名:tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate

CAS番号:1935385-93-5

MF:C9H16FNO2

メガワット:189.227246284485

MDL:MFCD28400620

CID:4632325

PubChem ID:101043670

tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (1-(fluoromethyl)cyclopropyl)carbamate

- N-Boc-1-(fluoromethyl)cyclopropanamine

- Carbamic acid, N-[1-(fluoromethyl)cyclopropyl]-, 1,1-dimethylethyl ester

- tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate

-

- MDL: MFCD28400620

- インチ: 1S/C9H16FNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)

- InChIKey: DCGMMZUIBBLUTL-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC1(CF)CC1

tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19457150-5.0g |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |

1935385-93-5 | 5g |

$3728.0 | 2023-05-25 | ||

| Enamine | EN300-19457150-0.25g |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |

1935385-93-5 | 0.25g |

$855.0 | 2023-09-17 | ||

| Enamine | EN300-19457150-0.5g |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |

1935385-93-5 | 0.5g |

$891.0 | 2023-09-17 | ||

| eNovation Chemicals LLC | D777340-1g |

N-Boc-1-(fluoromethyl)cyclopropanamine |

1935385-93-5 | 95% | 1g |

$990 | 2024-07-20 | |

| Enamine | EN300-19457150-0.05g |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |

1935385-93-5 | 0.05g |

$780.0 | 2023-09-17 | ||

| Enamine | EN300-19457150-0.1g |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |

1935385-93-5 | 0.1g |

$817.0 | 2023-09-17 | ||

| Enamine | EN300-19457150-5g |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |

1935385-93-5 | 5g |

$2692.0 | 2023-09-17 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129464-1g |

N-Boc-1-(fluoromethyl)cyclopropanamine |

1935385-93-5 | ≥95% | 1g |

¥8500.00 | 2024-08-09 | |

| Enamine | EN300-19457150-10.0g |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |

1935385-93-5 | 10g |

$5528.0 | 2023-05-25 | ||

| Enamine | EN300-19457150-10g |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |

1935385-93-5 | 10g |

$3992.0 | 2023-09-17 |

tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

1935385-93-5 (tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate) 関連製品

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1935385-93-5)tert-butyl N-1-(fluoromethyl)cyclopropylcarbamate

清らかである:99%

はかる:1g

価格 ($):1066.0